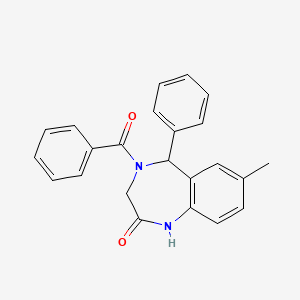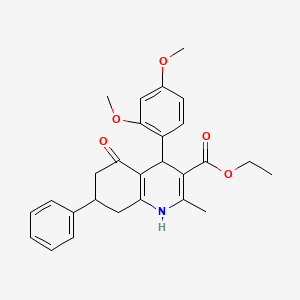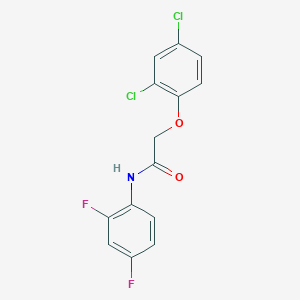![molecular formula C17H23ClO4S B5130777 diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
diethyl {4-[(4-chlorophenyl)thio]butyl}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate, also known as CTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTM is a malonate ester that contains a chlorophenylthio group and a butyl chain. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In
Wissenschaftliche Forschungsanwendungen
Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for cancer and other diseases. diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of these channels in cellular function. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have anti-cancer properties in vitro, making it a promising candidate for further study as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate is not fully understood, but it is thought to involve the inhibition of ion channels through binding to specific sites on the channel protein. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases.
Biochemical and Physiological Effects
diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have anti-inflammatory properties and to inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl {4-[(4-chlorophenyl)thio]butyl}malonate in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have low toxicity in vitro, making it a relatively safe tool for use in lab experiments. One limitation of using diethyl {4-[(4-chlorophenyl)thio]butyl}malonate is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on diethyl {4-[(4-chlorophenyl)thio]butyl}malonate. One area of interest is the development of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate-based therapies for cancer and other diseases. Additionally, further study is needed to fully understand the mechanism of action of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate and its effects on ion channels and other cellular processes. Finally, the development of new synthesis methods for diethyl {4-[(4-chlorophenyl)thio]butyl}malonate could lead to improved purity and yield, making it more accessible to researchers.
Synthesemethoden
The synthesis of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate involves the reaction of diethyl malonate with 4-chlorothiophenol and 1,4-dibromobutane in the presence of a base. The resulting product is then purified through column chromatography. This method has been shown to yield diethyl {4-[(4-chlorophenyl)thio]butyl}malonate in high purity and yield.
Eigenschaften
IUPAC Name |
diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4S/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFZMDZJJAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCSC1=CC=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)

![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
![6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5130732.png)
![1-(4-bromophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5130744.png)
![2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)


![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5130781.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
